molecular formula C23H26N2O5S2 B3049559 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one CAS No. 210411-42-0

2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one

Cat. No.: B3049559
CAS No.: 210411-42-0
M. Wt: 474.6 g/mol
InChI Key: SXPGHJYFEBJAMV-UHFFFAOYSA-N
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Description

2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one is a synthetic organic compound characterized by its unique structure, which includes a fluorenone core substituted with piperidin-1-ylsulfonyl groups at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one typically involves the reaction of 2,7-dihydroxy-9H-fluoren-9-one with piperidine and sulfonyl chloride under basic conditions. The reaction proceeds through the formation of sulfonate esters, which are subsequently converted to the desired product via nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the fluorenone core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidin-1-ylsulfonyl groups or the fluorenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce hydroxy or alkoxy derivatives.

Scientific Research Applications

2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one exerts its effects is not fully understood. it is believed to interact with molecular targets through its sulfonyl and fluorenone moieties. These interactions may involve hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence the compound’s biological activity and material properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one is unique due to its specific substitution pattern on the fluorenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring specific interactions and stability.

Properties

IUPAC Name

2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S2/c26-23-21-15-17(31(27,28)24-11-3-1-4-12-24)7-9-19(21)20-10-8-18(16-22(20)23)32(29,30)25-13-5-2-6-14-25/h7-10,15-16H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPGHJYFEBJAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359673
Record name F1345-0003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210411-42-0
Record name F1345-0003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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